molecular formula C6H3BrClNO B1525356 5-BROMO-2-CHLOROISONICOTINALDEHYDE CAS No. 1060802-23-4

5-BROMO-2-CHLOROISONICOTINALDEHYDE

Cat. No. B1525356
Key on ui cas rn: 1060802-23-4
M. Wt: 220.45 g/mol
InChI Key: MAGFXBKNQAAQQA-UHFFFAOYSA-N
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Patent
US08623889B2

Procedure details

To a solution of 5-bromo-2-chloro-4-methylpyridine (5.0 g, 20 mmol) in N,N-dimethylformamide (38 mL) was added tert-butoxybis(dimethylamino)methane (7.0 mL, 33.9 mmol). The reaction mixture was heated at 120° C. for 2 hours. The cooled reaction mixture was concentrated in vacuo to afford a thick orange oil, which was redissolved in tetrahydrofuran (40 mL) and slowly poured into a separate flask containing slurry of sodium periodate in water (150 mL) at 0° C. The reaction flask was equipped with an overhead stirrer and allowed to warm to room temperature. The reaction mixture was mixed vigorously for three hours, and then diluted with dichloromethane (150 mL) and filtered. The collected solids were washed with dichloromethane (2×150 mL), and the organic layer was separated from the filtrate and washed with saturated sodium bicarbonate solution (50 mL). The aqueous layer was neutralized via addition of solid sodium bicarbonate, and then back-extracted with dichloromethane (100 mL). The organic portions were combined, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 120 g, ISCO, 0-40% ethyl acetate in heptane) to afford the title compound as an off-white solid (4.03 g, 80%). 1H NMR (500 MHz, d6-DMSO) δ 10.10 (s, 1H), 8.85 (s, 1H), 7.81 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH3:9])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1.C([O:14]C(N(C)C)N(C)C)(C)(C)C.I([O-])(=O)(=O)=O.[Na+]>CN(C)C=O.O1CCCC1.O.ClCCl>[Br:1][C:2]1[C:3]([CH:9]=[O:14])=[CH:4][C:5]([Cl:8])=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=CC(=NC1)Cl)C
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)C)N(C)C
Name
Quantity
38 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a thick orange oil, which
ADDITION
Type
ADDITION
Details
slowly poured into a separate flask
CUSTOM
Type
CUSTOM
Details
The reaction flask was equipped with an overhead stirrer
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed vigorously for three hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The collected solids were washed with dichloromethane (2×150 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the filtrate
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (50 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer was neutralized via addition of solid sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
back-extracted with dichloromethane (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, 120 g, ISCO, 0-40% ethyl acetate in heptane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C(C=C1C=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.03 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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